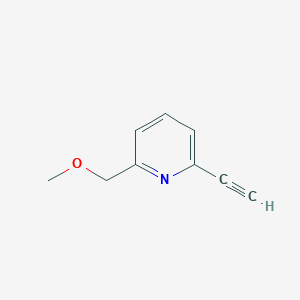

2-Ethynyl-6-(methoxymethyl)pyridine

Description

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to modern chemistry. nih.gov Pyridine (B92270), a six-membered heterocyclic ring with one nitrogen atom, is a particularly important scaffold. rsc.org The presence of the nitrogen atom in the pyridine ring imparts unique electronic properties and allows for hydrogen bonding, which can significantly influence a molecule's biological activity and physical properties. nih.gov

In the vast field of heterocyclic chemistry, the development of novel synthetic methodologies to create functionalized pyridines is a major focus. nih.govnih.gov Compounds like 2-ethynyl-6-(methoxymethyl)pyridine are at the forefront of this research. They serve as key intermediates that can be elaborated into more complex structures through a variety of chemical reactions. The ability to introduce different functionalities onto the pyridine core with high selectivity is crucial for the systematic exploration of chemical space in drug discovery and materials science. nih.govresearchgate.net

Significance of Pyridine-Based Building Blocks in Organic Synthesis

Pyridine and its derivatives are among the most pervasive heterocyclic structures found in pharmaceuticals and other bioactive natural products. rsc.orgnih.gov The pyridine motif is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. rsc.org Its inclusion in a molecule can enhance properties such as solubility, metabolic stability, and bioavailability. nih.govnih.gov

The value of pyridine-based building blocks like this compound lies in their ability to be readily modified. sarchemlabs.com Organic chemists utilize these scaffolds to construct libraries of related compounds for biological screening. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for binding to biological targets like enzymes and receptors. nih.gov The development of efficient synthetic routes to access polysubstituted pyridines is therefore a highly active area of research. nih.govtjpr.org

Overview of Ethynyl (B1212043) and Methoxymethyl Functionalities in Chemical Design

The ethynyl (-C≡CH) and methoxymethyl (-CH₂OCH₃) groups in this compound each contribute unique and valuable reactivity to the molecule.

The ethynyl group is a highly versatile functional group in organic synthesis. Its terminal alkyne allows for a variety of transformations, most notably the Sonogashira coupling reaction, which forms carbon-carbon bonds with aryl or vinyl halides. thalesnano.comresearchgate.net This reaction is a powerful tool for constructing complex molecular frameworks. Furthermore, the ethynyl group is a key participant in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, used extensively in bioconjugation, drug discovery, and materials science. snu.edu.in

The methoxymethyl (MOM) ether group is commonly employed as a protecting group for alcohols and, in some cases, amines. researchgate.netadichemistry.com In the context of this compound, the methoxymethyl group can be considered a protected form of a hydroxymethyl group. Protecting groups are essential in multi-step synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. researchgate.net The MOM group is known for its stability under a range of conditions, including exposure to bases and many oxidizing and reducing agents, yet it can be readily removed under acidic conditions to reveal the alcohol. adichemistry.com This controlled reactivity is a cornerstone of modern synthetic strategy. nih.gov In some contexts, fluorinated versions of the MOM group have been explored for applications such as in vivo imaging. researchgate.net

Chemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 496840-21-2 | bldpharm.comachmem.com |

| Molecular Formula | C₉H₉NO | bldpharm.comachmem.comuni.lu |

| Molecular Weight | 147.17 g/mol | bldpharm.com |

| SMILES | COCC1=NC(=CC=C1)C#C | achmem.com |

| InChI | InChI=1S/C9H9NO/c1-3-8-5-4-6-9(10-8)7-11-2/h1,4-6H,7H2,2H3 | uni.lu |

| Predicted XlogP | 0.8 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-6-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-8-5-4-6-9(10-8)7-11-2/h1,4-6H,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDHXPSEMHHMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514181 | |

| Record name | 2-Ethynyl-6-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496840-21-2 | |

| Record name | 2-Ethynyl-6-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethynyl 6 Methoxymethyl Pyridine

Regioselective Synthesis of the Pyridine (B92270) Core with Ethynyl (B1212043) and Methoxymethyl Substituents

Achieving the desired 2,6-substitution pattern on the pyridine ring with two distinct groups is a central challenge. Regioselectivity—the control of where chemical reactions occur on a molecule—is paramount. Syntheses can either start with a pre-functionalized pyridine or construct the ring from acyclic precursors. nih.gov

Directly adding an ethynyl group to the C-H bond at the 2-position of a pyridine ring is a highly sought-after but challenging transformation. Pyridine's electron-deficient nature and the tendency of its nitrogen atom to coordinate with metal catalysts present significant hurdles. nih.gov While transition-metal-catalyzed C-H functionalization has emerged as a powerful tool, direct ethynylation of pyridines is less common than cross-coupling methods. Research into rhodium(III)-catalyzed C-H activation, for instance, has shown promise for introducing other functional groups like cyano groups onto aromatic rings, including 2-phenylpyridines, suggesting potential future pathways for direct ethynylation. nih.govacs.org Such methods, if developed for ethynylation, would offer an atom-economical route by avoiding the pre-installation of a halogen atom.

The methoxymethyl group (–CH₂OCH₃) can be introduced through various synthetic sequences. A common strategy involves starting with a precursor that can be readily converted to the desired functionality. For example, a biocatalytic process has been developed to convert 2,6-lutidine into 2,6-bis(hydroxymethyl)pyridine. rsc.org One of the hydroxymethyl groups could then be selectively protected, and the other converted to a leaving group for subsequent ethynylation, followed by etherification of the first hydroxyl group.

Alternatively, a more traditional chemical synthesis could start from 2,6-pyridinedicarboxylic acid. google.com This diacid can be reduced to the corresponding diol, 2,6-bis(hydroxymethyl)pyridine. Monoprotection of one alcohol, followed by etherification of the other using a reagent like chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, would yield a 6-(methoxymethyl)pyridin-2-yl)methanol intermediate. wikipedia.orgresearchgate.net The remaining alcohol can then be converted into a halide to prepare for the introduction of the ethynyl group.

Synthetic strategies for complex molecules like 2-Ethynyl-6-(methoxymethyl)pyridine can be designed as either convergent or divergent.

A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages. For this target molecule, a convergent approach would typically involve:

Synthesis of a 2-halo-6-(methoxymethyl)pyridine fragment.

Synthesis of a suitable ethynylating agent (e.g., trimethylsilylacetylene).

Coupling of these two fragments in a final reaction step, such as a Sonogashira coupling.

A divergent synthesis , in contrast, starts from a central core molecule that is subsequently modified to create a library of different compounds. wikipedia.org For example, a common intermediate such as 2-chloro-6-(methoxymethyl)pyridine (B13648322) could serve as the starting point. This intermediate could be reacted with a terminal alkyne to produce the target molecule. Alternatively, it could be reacted with various other nucleophiles (amines, boronic acids, etc.) to generate a diverse set of 2-substituted-6-(methoxymethyl)pyridine derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships. rsc.org

Catalytic Approaches in the Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of substituted pyridines, enabling reactions that would otherwise be difficult or impossible. Transition metal catalysts are particularly important for forming the crucial carbon-carbon bonds.

The most established and versatile method for introducing an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For the synthesis of this compound, the reaction would involve coupling a 2-halo-6-(methoxymethyl)pyridine (where the halide is typically iodine or bromine) with a terminal alkyne.

The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base. libretexts.orgyoutube.com The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle. libretexts.orgyoutube.com The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst reacts with the terminal alkyne and base to form a copper acetylide nucleophile. youtube.com Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. youtube.comyoutube.com

While highly effective, challenges can arise from the pyridine substrate itself, as the nitrogen lone pair can coordinate to the palladium catalyst, sometimes inhibiting the reaction—a phenomenon known as the "2-pyridyl problem". nih.gov Careful selection of ligands and reaction conditions is often necessary to achieve high yields.

| Parameter | Common Reagents/Conditions | Function | Reference |

|---|---|---|---|

| Aryl Halide | 2-Iodo- or 2-Bromopyridine derivative | Electrophilic coupling partner | wikipedia.org |

| Alkyne | Terminal alkyne (e.g., Trimethylsilylacetylene) | Nucleophilic coupling partner (after deprotonation) | wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for C-C bond formation | organic-chemistry.orgyoutube.com |

| Copper Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide | youtube.com |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Deprotonates the alkyne and neutralizes HX byproduct | organic-chemistry.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | Solubilizes reactants and catalysts | youtube.comnih.gov |

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by concerns about cost, toxicity, and environmental impact. nih.gov While metal-free approaches for the synthesis of certain heterocyclic frameworks, such as phenanthridines, have been developed, a direct metal-free ethynylation of a pre-formed pyridine ring is a more nascent area of research. nih.govmdpi.com

Potential metal-free strategies could involve the generation of a pyridyl radical or anion that reacts with an electrophilic ethynylating agent. However, these methods are generally less developed and may lack the broad substrate scope and high efficiency of well-established catalytic cross-coupling reactions. The development of a robust, metal-free synthesis for compounds like this compound remains a target for future innovation in organic synthesis.

Novel Synthetic Route Development for Enhanced Efficiency

The drive for greater synthetic efficiency has led researchers to explore novel routes that minimize step counts, improve yields, and offer broader substrate scope. For a target like this compound, this involves either constructing the pyridine ring with the required substituents in a single convergent process or developing highly efficient methods for late-stage functionalization of a pre-formed pyridine core.

One-pot and multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. acsgcipr.orgresearchgate.net While no specific multi-component reaction dedicated solely to the synthesis of this compound has been reported, several established MCRs for polysubstituted pyridines could be adapted for its construction.

Methodologies such as the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an alkynone with an enamine, offer a potential pathway. core.ac.uk This three-component reaction proceeds via a tandem Michael addition-heterocyclization, providing excellent control over regiochemistry. core.ac.uk Another relevant approach is the base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols, which yields highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org Such methods are often metal-free and environmentally benign. organic-chemistry.org

A highly practical and widely used method for introducing an ethynyl group onto a heterocyclic ring is the Sonogashira cross-coupling reaction. beilstein-journals.org This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or heteroaryl halide. A plausible and efficient route to this compound would involve the synthesis of a 2-halo-6-(methoxymethyl)pyridine intermediate, followed by a Sonogashira coupling with a protected or terminal alkyne like trimethylsilylacetylene. researchgate.net Microwave-assisted Sonogashira conditions have been shown to provide advantages such as shorter reaction times and higher yields for the synthesis of 6-(arylethynyl)pyridine derivatives. researchgate.net

| Reaction Type | Key Reactants | Potential Application for Target Compound | Advantages |

| Bohlmann-Rahtz Synthesis | Alkynone, Enamine, Ammonia source | Condensation of an enamine with an alkynone bearing a methoxymethyl group. | High regioselectivity, one-pot procedure. core.ac.uk |

| Base-Catalyzed 3-Component Reaction | Ynal, Isocyanate, Amine/Alcohol | Reaction of an ynal, an amine, and a component to provide the methoxymethyl group. | Metal-free, environmentally benign, good yields. organic-chemistry.org |

| Sonogashira Cross-Coupling | 2-Halo-6-(methoxymethyl)pyridine, Terminal Alkyne | Late-stage introduction of the ethynyl group onto a pre-functionalized pyridine ring. | High efficiency, broad functional group tolerance, mild conditions. beilstein-journals.orgresearchgate.netsoton.ac.uk |

The compound this compound is achiral. However, the development of synthetic routes that allow for the introduction of chirality is a significant area of modern organic chemistry. For derivatives of this compound, chirality could be introduced, for example, by modifying the methoxymethyl group or by introducing a chiral center on a substituent attached to the ethynyl group.

Currently, there is no specific literature detailing the stereoselective synthesis of chiral derivatives of this compound. However, general methodologies for the enantioselective synthesis of chiral pyridines have been developed. These often rely on asymmetric catalysis. For instance, copper-catalyzed systems using chiral diphosphine ligands have been successfully employed for the highly enantioselective alkylation of alkenyl pyridines. nih.gov This approach involves activating the pyridine derivative with a Lewis acid to enhance its reactivity towards a Grignard reagent in the presence of the chiral copper catalyst. nih.gov

Another strategy involves the synthesis of C2-symmetric chiral pyridine-containing ligands, which can then be used in asymmetric metal-catalyzed reactions. rsc.orgresearchgate.net The stereoselective synthesis of a chiral 2,2′-bipyridinediol ligand, for example, was achieved through an oxidative homocoupling of a chiral pyridine N-oxide as the key step. rsc.org Such strategies could potentially be adapted to create chiral analogues of this compound, should a synthetic need arise, by designing precursors that incorporate prochiral centers or by employing chiral auxiliaries during the ring-forming or functionalization steps.

Reactivity and Mechanistic Investigations of 2 Ethynyl 6 Methoxymethyl Pyridine

Reactivity of the Ethynyl (B1212043) Moiety in 2-Ethynyl-6-(methoxymethyl)pyridine

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition reactions.

Click Chemistry Applications: Copper(I)-Catalyzed Alkyne-Azide Cycloadditions (CuAAC)

The ethynyl group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of "click chemistry" is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.org The reaction is known for its high yields, broad substrate scope, and tolerance of various functional groups. organic-chemistry.orgnih.gov In this reaction, the terminal alkyne reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable triazole ring. nih.govrsc.org The pyridine (B92270) nitrogen in the 2-position can act as a ligand, potentially influencing the catalytic activity. Studies have shown that 2-ethynylpyridine (B158538) can promote the CuCl-catalyzed reaction of azides with alkynes in water at room temperature. organic-chemistry.org This suggests that the proximity of the pyridine nitrogen to the ethynyl group may facilitate the formation of the active copper acetylide complex, enhancing the reaction rate. organic-chemistry.org

| Reactants | Catalyst | Solvent | Conditions | Product | Yield |

| 2-Ethynylpyridine, Benzyl azide | CuCl | Water | Room Temperature, 30 min | 1-Benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole | 98% |

| 2-Ethynylpyridine, Phenyl azide | CuCl | Water | Room Temperature | 1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazole | High |

| 2-Ethynylpyridine, (S)-1-Azido-3,3-dimethylbutan-2-ol | CuCl | Water | Room Temperature | (S)-1-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutan-2-ol | High |

Other Cycloaddition Reactions

Beyond CuAAC, the ethynyl moiety can potentially undergo other cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes could lead to the formation of bicyclic pyridine derivatives. rsc.orgnih.gov The electron-withdrawing nature of the pyridine ring can influence the reactivity of the alkyne as a dienophile. Additionally, 1,3-dipolar cycloadditions with other dipoles, such as nitrones or nitrile oxides, could provide access to a variety of five-membered heterocyclic rings fused to the pyridine core. researchgate.net

Hydration and Hydroamination Pathways

The ethynyl group is also susceptible to hydration and hydroamination reactions. Hydration, typically catalyzed by mercury or gold salts, would lead to the formation of a methyl ketone adjacent to the pyridine ring. Hydroamination, the addition of an N-H bond across the alkyne, can be catalyzed by various transition metals and would result in the formation of enamines or imines, which could be further transformed.

Pyridine Nitrogen Reactivity and Functionalization

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base, leading to a range of functionalization reactions.

N-Oxidation and Subsequent Transformations

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. mdpi.com This transformation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. mdpi.com Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), and dimethyldioxirane (B1199080) (DMDO). arkat-usa.orgresearchgate.net The resulting N-oxide can then undergo a variety of subsequent reactions. For example, it can activate the positions ortho and para to the nitrogen for nucleophilic attack. scripps.edu

| Pyridine Derivative | Oxidizing Agent | Solvent | Product |

| 2-Substituted Pyridines | Dimethyldioxirane | Acetone | 2-Substituted Pyridine N-oxides |

| 3,5-Lutidine | m-CPBA | Dichloromethane | 3,5-Lutidine N-oxide |

| Methyl Isonicotinate | Bis(trimethylsilyl)peroxide / Perrhenic acid | Dichloromethane | Methyl Isonicotinate N-oxide |

Pyridinium (B92312) Salt Formation and Reactivity

The nucleophilic pyridine nitrogen can react with alkyl halides or other electrophiles to form pyridinium salts. researchgate.netdntb.gov.ua This quaternization of the nitrogen further increases the electron-deficiency of the pyridine ring, enhancing its susceptibility to nucleophilic attack. nih.gov The resulting pyridinium salts are often more reactive than the parent pyridine and can be used in various transformations, including reductions to di- or tetrahydropyridines and reactions with organometallic reagents. nih.gov The formation of pyridinium salts is a versatile strategy for modifying the properties and reactivity of the pyridine ring system. rsc.org

| Pyridine Derivative | Alkylating/Arylating Agent | Conditions | Product |

| Pyridine | Alkyl Halides | Mixing | N-Alkyl Pyridinium Halide |

| Pyridine | Methyl Chloroformate | Methanol, -78 °C | N-Carbomethoxypyridinium salt |

| 2,6-Disubstituted Pyridines | Ammonia Borane / B(C6F5)3 | - | Activated Pyridinium Borohydride Salt |

Coordination Behavior of the Pyridine Nitrogen

The coordination chemistry of pyridine and its derivatives is extensive, with the lone pair of electrons on the nitrogen atom readily forming coordinate bonds with a variety of metal centers. In the case of This compound , the coordination behavior of the pyridine nitrogen is modulated by the electronic effects of its substituents. The ethynyl group at the 2-position is electron-withdrawing, which generally decreases the basicity of the pyridine nitrogen, thereby weakening its coordination to metal ions. Conversely, the methoxymethyl group at the 6-position, being an alkoxyalkyl group, is generally considered to be weakly electron-donating through induction, which would slightly enhance the basicity of the pyridine nitrogen.

Transformations of the Methoxymethyl Group

The methoxymethyl (MOM) group in This compound is a versatile functionality that can undergo various transformations, serving as both a protecting group and a functional handle for further molecular elaboration.

Selective Deprotection Strategies

The methoxymethyl ether can be selectively cleaved to reveal the corresponding hydroxymethyl group. A variety of reagents and conditions have been developed for the deprotection of MOM ethers, offering a range of selectivities and mildness. These methods are generally applicable to aromatic MOM ethers and can be adapted for This compound . rsc.orgacs.orgresearchgate.net

A particularly mild and chemoselective method involves the use of trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl. rsc.orgacs.org This system allows for the deprotection of aromatic MOM ethers under non-acidic conditions, which is advantageous for substrates containing acid-labile groups. acs.org Another effective method utilizes zinc bromide (ZnBr₂) in the presence of a thiol, such as n-propanethiol, which can rapidly and selectively cleave MOM ethers. researchgate.net

| Reagent/Catalyst | Solvent | Temperature | Notes |

| Trimethylsilyl triflate (TMSOTf), 2,2′-bipyridyl | Acetonitrile | Room Temperature | Mild and chemoselective, avoids acidic conditions. rsc.orgacs.org |

| Zinc bromide (ZnBr₂), n-Propanethiol | Dichloromethane | Room Temperature | Rapid and selective deprotection. researchgate.net |

| Trifluoromethanesulfonic acid, Methanol, Trimethyl orthoformate | Nitromethane | 100 °C | Effective for N-MOM deprotection in carbolines, potentially adaptable. researchgate.net |

| Carbon tetrabromide (CBr₄) | Isopropanol | Reflux | Catalytic amount of CBr₄ is effective for hydrolysis. researchgate.netnih.gov |

Conversion to Other Oxygen-Containing Functionalities

The methoxymethyl group can be a precursor to other important oxygen-containing functionalities, such as aldehydes and carboxylic acids. This transformation typically proceeds through a two-step sequence involving initial deprotection to the hydroxymethyl group, followed by oxidation.

The deprotection of This compound to 2-ethynyl-6-(hydroxymethyl)pyridine can be achieved using the methods described in the previous section. The resulting primary alcohol can then be oxidized to the corresponding aldehyde, 2-ethynyl-6-formylpyridine . A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the tolerance of other functional groups in the molecule. researchgate.netwikipedia.org For instance, pyridinium chlorochromate (PCC) is a well-known reagent for the oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. researchgate.net Other methods, such as the Swern oxidation, also offer mild conditions for this transformation. researchgate.net Further oxidation of the aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents if desired. nih.gov

| Starting Material | Target Functionality | Reagents/Conditions |

| This compound | 2-Ethynyl-6-(hydroxymethyl)pyridine | 1. TMSOTf, 2,2'-bipyridyl, MeCN, RT |

| 2-Ethynyl-6-(hydroxymethyl)pyridine | 2-Ethynyl-6-formylpyridine | 1. Pyridinium chlorochromate (PCC), DCM, RT |

| 2-Ethynyl-6-(hydroxymethyl)pyridine | 2-Ethynyl-6-formylpyridine | 1. Swern Oxidation (Oxalyl chloride, DMSO, Et₃N), DCM, -78 °C to RT |

Role as a Functional Handle in Subsequent Reactions

The methoxymethyl group, or its deprotected hydroxymethyl counterpart, can serve as a functional handle to direct subsequent reactions on the pyridine ring. While the directing effect of a methoxymethyl group itself is not as strong as other dedicated directing groups, it can influence the regioselectivity of certain transformations, such as lithiation.

In the context of directed ortho-metalation (DoM), the methoxy (B1213986) group of the methoxymethyl substituent could potentially direct lithiation to the C-5 position of the pyridine ring. clockss.org However, the pyridine nitrogen itself is a powerful directing group, often favoring lithiation at the C-6 position (which is occupied in this case) or the C-2 position (also occupied). Studies on the lithiation of 2-methoxypyridine (B126380) have shown that the outcome is highly dependent on the lithium base and reaction conditions, with possibilities of lithiation at C-3 or C-6. nih.govnih.gov For This compound , the electronic and steric environment created by both substituents would need to be carefully considered to predict the outcome of a directed metalation reaction.

The hydroxymethyl group, obtained after deprotection, can also be used as a synthetic handle. For instance, it can be converted into a leaving group, such as a tosylate or a halide, to enable nucleophilic substitution reactions.

C-H Functionalization of the Pyridine Ring in the Presence of Existing Substituents

Direct C-H functionalization is a powerful strategy for the modification of aromatic systems, avoiding the need for pre-functionalized substrates. The regioselectivity of such reactions on substituted pyridines is governed by a combination of electronic and steric effects of the existing substituents, as well as the nature of the catalyst and directing groups, if any. nih.govresearchgate.netbeilstein-journals.orgnih.govrsc.org

Directed C-H Activation Studies

In This compound , the pyridine ring is substituted with an electron-withdrawing ethynyl group and a weakly electron-donating methoxymethyl group. The nitrogen atom of the pyridine ring can act as an endogenous directing group, often favoring functionalization at the C-2 and C-6 positions. Since these positions are already substituted, C-H functionalization would be directed to the remaining C-3, C-4, or C-5 positions.

The electronic nature of the substituents plays a crucial role. The electron-withdrawing ethynyl group at C-2 deactivates the ring towards electrophilic attack but can promote nucleophilic attack or reactions proceeding through metalation. The methoxymethyl group at C-6 has a less pronounced electronic effect but can sterically hinder reactions at the adjacent C-5 position.

Recent advances in C-H functionalization have demonstrated the ability to achieve regioselectivity that can override the intrinsic electronic biases of the substrate through the use of specific catalysts and directing groups. For instance, palladium-catalyzed C-H functionalization of pyridines has been shown to be sensitive to the electronic and steric nature of substituents, as well as the ligands employed. beilstein-journals.orgnih.gov While no specific directed C-H activation studies on This compound have been reported, it is plausible that functionalization at the C-3, C-4, or C-5 positions could be achieved by careful selection of reaction conditions and catalytic systems, potentially utilizing the pyridine nitrogen or an external directing group to control regioselectivity.

Undirected C-H Functionalization Methodologies

Undirected C-H functionalization of pyridine rings typically relies on transition-metal catalysis, where the catalyst does not depend on a directing group to achieve activation of a specific C-H bond. Instead, the inherent electronic and steric properties of the substrate guide the regioselectivity of the reaction. Common methodologies that could be applied to this compound include iridium-catalyzed borylation and rhodium-catalyzed arylations or olefinations.

The pyridine nitrogen itself can act as a Lewis basic site, which can coordinate to the metal center of the catalyst. This coordination can sometimes inhibit the catalytic activity. rsc.orgnih.gov However, the presence of substituents at the C2 and C6 positions, as in this compound, can sterically hinder this coordination, potentially facilitating the desired C-H activation process. rsc.orgnih.gov

Another approach involves the use of highly basic reagents, such as organosodium compounds, to achieve deprotonation at the most acidic C-H position, followed by quenching with an electrophile. This method avoids transition metal catalysts and relies purely on the intrinsic acidity of the pyridine C-H bonds. chemrxiv.org

Regioselectivity and Scope of C-H Functionalization

The regioselectivity of undirected C-H functionalization on the this compound ring is primarily dictated by the electronic nature of the substituents and steric accessibility of the C-H bonds at the C3, C4, and C5 positions.

The ethynyl group at the C2 position is generally considered to be an electron-withdrawing group, which would decrease the electron density of the pyridine ring. The methoxymethyl group at the C6 position, with its ether linkage, is an electron-donating group. The combined electronic influence of these substituents, along with the inherent electron-deficient nature of the pyridine ring, will modulate the reactivity of the available C-H bonds.

In many transition-metal-catalyzed C-H functionalization reactions of 2,6-disubstituted pyridines, the functionalization tends to occur at the C4 position. umich.edu This preference is often attributed to the steric hindrance posed by the C2 and C6 substituents, which makes the C3 and C5 positions less accessible to the bulky catalytic complexes.

For iridium-catalyzed borylation, a widely used method for undirected C-H functionalization, 2,6-disubstituted pyridines typically yield the C4-borylated product with high selectivity. umich.edu The reaction is believed to proceed through an iridium(III)/iridium(V) catalytic cycle, and the regioselectivity is primarily governed by sterics. illinois.edu

In the case of rhodium-catalyzed functionalizations, the outcome can be more varied and is sensitive to the specific ligands and reaction conditions employed. nih.govnih.gov However, steric factors still play a significant role, and for a 2,6-disubstituted pyridine, C4 functionalization would be the expected major outcome. Computational studies on rhodium-catalyzed C-H functionalization have highlighted the complexity of the mechanistic pathways, which can involve different oxidation states of rhodium and various modes of C-H bond cleavage. nih.gov

The scope of such reactions would likely include a range of coupling partners, depending on the specific catalytic system. For instance, iridium-catalyzed borylation introduces a versatile boronic ester group that can be further elaborated through Suzuki-Miyaura cross-coupling reactions. Rhodium-catalyzed processes can enable the introduction of aryl, alkenyl, or alkyl groups.

Below is a table of representative examples of undirected C-H functionalization of substituted pyridines from the literature, which can provide insights into the potential reactivity and scope for this compound.

| Catalyst/Reagent | Pyridine Substrate | Coupling Partner/Reagent | Product(s) | Regioselectivity | Reference |

| [Ir(cod)Cl]₂ / dtbpy | 2,6-Lutidine | B₂pin₂ | 4-Boryl-2,6-lutidine | C4 | umich.edu |

| [Ir(cod)OMe]₂ / dtbpy | 2-Phenylpyridine | B₂pin₂ | 6-Boryl-2-phenylpyridine | C6 | umich.edu |

| n-BuNa | 2,6-Di-tert-butylpyridine | MeS-SO₂Me | 4-Methylthio-2,6-di-tert-butylpyridine | C4 | chemrxiv.org |

| n-BuNa | 2-Methoxypyridine | MeS-SO₂Me | 3-Methylthio-2-methoxypyridine | C3 | chemrxiv.org |

| Pd(OAc)₂ / P(n-Bu)Ad₂ | 3-Nitropyridine | Bromobenzene | 4-Phenyl-3-nitropyridine | C4 | nih.gov |

This table presents data for analogous compounds to infer the reactivity of this compound, as direct experimental data is not available.

Based on these analogies, undirected C-H functionalization of this compound is predicted to selectively occur at the C4 position, particularly under iridium-catalyzed borylation conditions. The steric hindrance from the substituents at the C2 and C6 positions is expected to be the dominant factor controlling the regiochemical outcome. The resulting C4-functionalized pyridine would be a valuable intermediate for the synthesis of more complex molecules.

Applications of 2 Ethynyl 6 Methoxymethyl Pyridine in Complex Molecular Assembly

As a Precursor for Diverse Heterocyclic Systems

The inherent reactivity of the ethynyl (B1212043) group, combined with the stable pyridine (B92270) core, positions 2-ethynyl-6-(methoxymethyl)pyridine as a valuable starting material for synthesizing more complex heterocyclic structures.

Synthesis of Fused Pyridine Derivatives

Fused pyridine systems are prevalent in medicinal chemistry and materials science, and their synthesis is a key area of research. dntb.gov.uaresearchgate.net The pyridine ring can contribute to a compound's solubility, polarity, and ability to form hydrogen bonds. dntb.gov.uaresearchgate.net The development of efficient synthetic routes, such as eco-friendly formal [4+2] cycloaddition reactions, has enabled the creation of a wide array of biologically relevant poly-substituted pyridines. researchgate.net

This compound is an ideal candidate for constructing fused systems. The ethynyl group can readily participate in various cyclization reactions. For instance, it can be utilized in transition-metal-catalyzed reactions or cycloadditions to form rings fused to the parent pyridine core. This approach is instrumental in creating scaffolds like the imidazo[1,2-a]pyridine (B132010) structure, which has been identified as a core component in novel human Constitutive Androstane Receptor (CAR) agonists. acs.orgnih.gov

Construction of Novel Polycyclic Aromatic Compounds

The synthesis of polycyclic aromatic compounds (PACs) is fundamental in materials science and medicinal chemistry. The 4-pyrone unit, for example, is a heterocyclic motif present in numerous natural products with a wide range of biological activities and serves as a building block for other valuable molecules. mdpi.com The reactivity of the ethynyl group in this compound allows it to be a key component in building larger, nitrogen-containing PACs. Through cycloaddition reactions, such as the Diels-Alder reaction, or various metal-catalyzed cyclization cascades, the alkyne can be elaborated into additional aromatic or non-aromatic rings, creating complex, rigid frameworks with defined three-dimensional structures.

Role in Pharmaceutical Intermediate Synthesis and Medicinal Chemistry Research

The pyridine scaffold is a cornerstone in drug discovery, with the structural unit appearing in numerous natural products and FDA-approved drugs. lifechemicals.com Its presence is often critical for a molecule's biological function.

Scaffold for Ligand Development (e.g., mGluR5 antagonists, CAR agonists)

This compound serves as a crucial scaffold for developing ligands that target key receptors in the central nervous system and other biological systems. A prominent example is its use in designing antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). researchgate.net mGluR5 is implicated in various neurological and psychiatric disorders, making it a significant therapeutic target. nih.gov

The well-known mGluR5 antagonist, MPEP (2-methyl-6-(phenylethynyl)-pyridine), shares a close structural resemblance to derivatives of this compound. researchgate.netnih.gov This similarity makes the latter an excellent starting point for developing novel antagonists with potentially improved properties. The methoxymethyl group can be used to fine-tune the steric and electronic properties of the ligand, potentially leading to better selectivity and efficacy.

| Feature | 2-methyl-6-(phenylethynyl)-pyridine (MPEP) | This compound |

| Core Structure | Pyridine | Pyridine |

| Substituent at C2 | Phenylethynyl | Ethynyl |

| Substituent at C6 | Methyl | Methoxymethyl |

| Therapeutic Class | mGluR5 Antagonist nih.gov | Scaffold for mGluR5 Antagonist Development researchgate.net |

| Significance | Widely used research tool for studying mGluR5 function. nih.govbangor.ac.uk | A versatile building block for creating new chemical entities with potential therapeutic value. |

Furthermore, the pyridine framework is integral to the development of agonists for the Constitutive Androstane Receptor (CAR). Researchers have discovered that derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine can directly activate human CAR at nanomolar concentrations. nih.gov Given that the imidazo[1,2-a]pyridine core can be synthesized from functionalized pyridine precursors, this compound represents a strategic starting material for accessing such CAR agonists. acs.orgnih.gov

Building Block for Biologically Active Molecule Backbones

The pyridine heterocycle is the second most common nitrogen-containing ring in FDA-approved drugs. lifechemicals.com Its inclusion in a molecular backbone can confer desirable pharmacokinetic properties and provide a key interaction point with biological targets. Multicomponent reactions offer a powerful and sustainable strategy to rapidly generate libraries of heterocyclic compounds for biological screening. nih.gov

This compound is an exemplary building block in this context. sciencedaily.com Its three distinct functional points—the nitrogen atom of the pyridine ring, the reactive ethynyl group, and the methoxymethyl group—allow for the controlled and sequential addition of other molecular fragments. This capability enables the construction of complex and diverse molecular backbones, which is essential in the search for new therapeutic agents. researchgate.netnih.gov

Strategy for Structural Diversification via Derivatization

Structural diversification is a critical process in lead optimization, where an initial hit compound is systematically modified to improve its activity, selectivity, and drug-like properties. The functional handles on this compound make it exceptionally well-suited for this purpose.

The terminal ethynyl group is particularly valuable, as it can undergo a wide range of highly reliable and efficient chemical transformations. This allows for the introduction of a vast array of different chemical groups, leading to the creation of large compound libraries for structure-activity relationship (SAR) studies. mdpi.com

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Significance |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Internal Alkyne | Links the pyridine core to other aromatic or vinyl systems. |

| Click Chemistry (CuAAC) | Azide (B81097), Copper(I) catalyst | 1,2,3-Triazole | Forms a stable, aromatic linker to connect molecular fragments. |

| Hydration | H₂O, H⁺/Hg²⁺ or Au/Pt catalyst | Methyl Ketone | Introduces a carbonyl group for further functionalization. |

| Reduction | H₂, Lindlar's catalyst or Na/NH₃ | Alkene or Alkane | Modifies the geometry and saturation of the linker. |

| Cycloaddition | Diene | Fused Carbocycle | Constructs polycyclic systems. |

This strategic derivatization enables chemists to systematically explore the chemical space around the pyridine scaffold, facilitating the optimization of compounds for specific biological targets. mdpi.com

Utility in Chemical Biology and Probe Development

In the realm of chemical biology, the ability to tag and visualize biomolecules within their native environment is paramount. The terminal alkyne functionality of this compound makes it an ideal candidate for bio-orthogonal chemistry, enabling the development of sophisticated molecular probes.

The terminal ethynyl group is a key functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linkage of the alkyne-containing molecule to another molecule bearing an azide group under mild, biologically compatible conditions.

While direct studies on this compound as a probe are not extensively documented, the principle is well-established with analogous alkyne-functionalized molecules. For instance, alkyne-functionalized isoprenoid analogues have been synthesized and used to study protein prenylation in various cell types. nih.gov These probes are metabolically incorporated into cells, and the alkyne group then serves as a reactive handle for attaching reporter tags like fluorophores or biotin, enabling the detection and identification of modified proteins. nih.gov

The synthesis strategy for a probe using this compound would involve its attachment to a biomolecule or a targeting ligand. The resulting conjugate can then be introduced into a biological system. Subsequent reaction with an azide-bearing reporter molecule would allow for visualization or enrichment. The pyridine and methoxymethyl components could further modulate the probe's solubility, cell permeability, and binding interactions.

Table 1: Example of Alkyne-Functionalized Probe Synthesis and Application

| Probe Component | Role in Synthesis | Biological Application | Key Reaction | Reference |

| Terminal Alkyne | Bio-orthogonal reactive group | Allows for "clicking" on a reporter molecule (e.g., biotin, fluorophore) after metabolic incorporation. | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.gov |

| Isoprenoid Analogue | Metabolic Labeling Agent | Mimics natural isoprenoids to be incorporated into proteins by cellular machinery. | Protein Prenylation | nih.gov |

| Reporter Tag (e.g., Biotin) | Detection and Enrichment | Enables affinity purification of labeled proteins for subsequent analysis like mass spectrometry. | Streptavidin-Biotin Binding | nih.gov |

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its presence is common in many FDA-approved drugs and biologically active compounds due to its ability to engage in hydrogen bonding and other non-covalent interactions, as well as its metabolic stability and favorable solubility profile. nih.govresearchgate.net

This compound serves as a valuable building block for creating more complex molecules based on this important scaffold. The ethynyl group provides a strategic point for diversification, allowing chemists to attach a wide array of other functional groups and molecular fragments through reactions like the Sonogashira cross-coupling or click chemistry. This modular approach is essential in drug discovery for generating libraries of related compounds to screen for biological activity. For example, pyridine derivatives have been synthesized as potential agents against cancer, with their activity often depending on the specific substituents attached to the pyridine core. nih.gov The fusion of the pyridine nucleus is a key strategy in the search for new medications. researchgate.net

Contributions to Material Science Research

The rigidity, conjugation, and reactive nature of the ethynylpyridine structure make it a compelling component for the rational design of new materials with tailored electronic, optical, and structural properties.

Furthermore, ethynylpyridines are known building blocks for polymer composites and extended supramolecular structures like rotaxanes. nih.gov The rigid, linear nature of the ethynyl group combined with the defined geometry of the pyridine ring contributes to the formation of well-ordered materials.

Table 2: Potential Polymerization Strategies for this compound

| Polymerization Method | Co-monomer Requirement | Resulting Polymer Structure | Potential Application | Reference on Method |

| Azide-Alkyne Cycloaddition Polymerization | Di- or multi-functional azide | Linear or cross-linked polymer with triazole linkages and pyridine side chains. | Functional coatings, membranes, specialty plastics. | rsc.org |

| Sonogashira Polycondensation | Di- or multi-functional halide (e.g., diiodobenzene) | Conjugated polymer with alternating pyridine and aryl units. | Electronic materials, sensors. | nih.gov |

The combination of an alkyne (an electron-rich π-system) and a pyridine ring (an electron-deficient aromatic system) creates a conjugated structure with interesting electronic and photophysical properties. This makes ethynylpyridines attractive for applications in optoelectronics. taylorfrancis.commdpi.com

Research on the closely related 2,6-bis(2-anilinoethynyl)pyridine scaffolds has shown that these molecules can serve as fluorescent sensors. nih.govnih.gov Their fluorescence response can be tuned by changing the functional groups attached to the molecule and by their interaction with ions. nih.govnih.gov The inherent properties of ethynylpyridines, such as their conjugation, absorption/emission spectra, and metal-binding capability, have been exploited in the development of light-emitting materials. nih.gov

Therefore, this compound could be used as a key building block for larger, highly-conjugated systems designed for optoelectronic applications. It could be incorporated into molecules for organic light-emitting diodes (OLEDs), fluorescent probes, or nonlinear optical materials. The methoxymethyl group could further be used to fine-tune the material's processing characteristics and solid-state packing.

Coordination Chemistry and Catalytic Applications of 2 Ethynyl 6 Methoxymethyl Pyridine Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes featuring 2-ethynyl-6-(methoxymethyl)pyridine and its derivatives is a cornerstone of modern coordination chemistry. These ligands offer a unique combination of a sigma-donating pyridine (B92270) nitrogen, a pi-acidic ethynyl (B1212043) group, and a weakly coordinating methoxymethyl sidearm, allowing for versatile coordination behavior and the construction of diverse molecular architectures.

Ligand Design and Coordination Modes

The design of ligands based on the this compound scaffold allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. The multifunctional nature of 2-ethynylpyridine (B158538) (2-EP), a related compound, highlights its capacity to participate in various non-covalent interactions, including hydrogen bonding through its C-H and aryl-H groups, and as a hydrogen bond acceptor via its nitrogen atom and π-systems. This inherent versatility is expanded upon in this compound, where the methoxymethyl group can introduce additional coordination sites or steric bulk.

Oligopyridine ligands, a broader class that includes these structures, are known for their adaptability in coordination, capable of forming not only standard chelating polydentate bonds but also exhibiting cyclometalated and hypodentate bonding modes. The design of chiral derivatives, such as 2,6-bis[1-(N-cycloamino)ethyl]pyridines, has been a significant area of focus, enabling the synthesis of enantiomerically pure pincer-type chiral metal-pyridine complexes. The synthesis of these chiral ligands often proceeds via stereospecific substitution of precursor molecules.

The coordination modes of these ligands are diverse. For instance, in some complexes, the terpyridine ligand, a structural relative, can adopt an unusual bidentate coordination mode, leaving one pyridyl group pendant. The coordination environment around a metal center is heavily influenced by the specific ligand and the metal ion itself. In many copper(II) complexes with pyridine-based ligands, a tetragonally distorted octahedral geometry is common, with the pyridine nitrogen atoms occupying the equatorial positions. The flexibility of the ligand backbone and the nature of any additional coordinating groups, such as the methoxymethyl ether oxygen, play a crucial role in determining the final structure of the metal complex.

Spectroscopic and Structural Studies of Metal-Ligand Interactions

A variety of spectroscopic and structural techniques are employed to elucidate the nature of metal-ligand interactions in complexes of this compound and its derivatives.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing the ligand and its complexes. Changes in chemical shifts upon coordination provide valuable information about the electronic environment of the ligand. For instance, in trimethylplatinum(IV) iodide complexes of 2,2′:6′,2″-terpyridines, the ¹H NMR spectrum supports a bidentate coordination of the terpyridine ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying the coordination of the ethynyl group. The C≡C stretching vibration, typically observed around 2100-2200 cm⁻¹, can shift upon coordination to a metal center. In studies of 2-ethynylpyridine dimers, the C≡C stretching vibration of the monomer is observed near 2120 cm⁻¹, while the dimer complexes show a signal around 2112 cm⁻¹.

UV-Visible Spectroscopy: This technique provides insights into the electronic transitions within the metal complexes. The position and intensity of absorption bands can be correlated with the coordination geometry and the nature of the metal-ligand bonds.

Mass Spectrometry: ESI-MS is a powerful tool for confirming the formation of desired complexes and determining their mass-to-charge ratio.

Structural Studies:

Application in Homogeneous Catalysis

Complexes derived from this compound and its analogs have shown significant promise in the field of homogeneous catalysis, where the catalyst and reactants are in the same phase. The unique electronic and steric properties of these ligands can be leveraged to control the activity and selectivity of various catalytic transformations.

Transition Metal-Catalyzed Organic Transformations

The pyridine moiety is a common and effective structural motif in ligands for a wide range of chemical transformations. Transition metal complexes featuring pyridine-based ligands are active in numerous catalytic processes. For example, copper-catalyzed cross-coupling reactions provide an efficient route for the formation of C-N and C=O bonds, leading to the synthesis of valuable α-ketoamides. The mechanism of such reactions can involve radical pathways.

Ruthenium complexes with polypyridine ligands have been investigated as potential models for intermediates in the electrocatalytic reduction of CO₂. The ability of these complexes to undergo isomerization and form different linkage isomers highlights the dynamic nature of the coordination sphere, which can be crucial for catalytic cycles.

Enantioselective Catalysis with Chiral Derivatives

The development of chiral ligands is of paramount importance for asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. Chiral pyridine derivatives have been extensively used for this purpose.

A notable application is in the copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents, which affords chiral pyridines with excellent enantioselectivity. This methodology allows for the introduction of a variety of alkyl chains with high functional group tolerance. Furthermore, chiral pyridine-aminophosphine ligands have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines, achieving high enantio- and diastereoselectivity.

The synthesis of these chiral ligands often involves the stereospecific substitution of chiral precursors, such as 2-(1-hydroxyethyl)pyridine derivatives. The resulting enantiomerically pure ligands can then be used to prepare chiral metal complexes for a variety of asymmetric transformations.

Role in Supramolecular Coordination Assemblies

The principles of coordination-driven self-assembly have been effectively utilized to construct intricate and functional supramolecular architectures. Ligands based on the this compound framework, with their defined coordination vectors, are excellent building blocks for the programmed assembly of discrete metallacycles and metallacages.

The self-assembly process involves the spontaneous organization of metal ions and organic ligands into well-defined, thermodynamically stable structures. For instance, tetradentate pyridine ligands can coordinate with half-sandwich metal fragments to form organometallic molecular handcuffs. The resulting structures can be characterized by techniques such as single-crystal X-ray diffraction, ESI-MS, and NMR spectroscopy.

The properties of these supramolecular assemblies can be tuned by modifying the components. For example, incorporating fluorophores like pyrene (B120774) into metallacycles can lead to materials with enhanced solubility and modulated fluorescent properties. These assemblies can exhibit aggregation-dependent fluorescence and size-dependent emissions. Furthermore, the resulting materials can have applications in sensing, as demonstrated by the improved detection of amines in the vapor state by a metallacycle-based film.

The formation of these assemblies is often directed by various non-covalent interactions, including hydrogen bonding and π-π stacking. In some cases, anions can play a crucial role in directing the self-assembly of bis(amide) scaffolds derived from 2,6-bis(2-anilinoethynyl)pyridine, a related structural motif.

Formation of Self-Assembled Structures

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry. Derivatives of this compound are prime candidates for the construction of self-assembled systems due to the inherent directional bonding capabilities of the pyridine and ethynyl moieties.

The nitrogen atom of the pyridine ring readily coordinates with metal ions, acting as a Lewis base. This interaction is a powerful tool for directing the assembly of complex architectures. Oligopyridines, for instance, have been shown to be versatile building blocks for two- and three-dimensional self-assembly, forming structures like grid-like metal complexes in solution. uni.lu By strategically tailoring the heterocyclic framework, it is possible to introduce further coordination sites or hydrogen bonding capabilities, allowing for the extension of these architectures into larger entities or even infinite assemblies in the solid state. uni.lu

Furthermore, the ethynyl group can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding, which contribute to the stability and dimensionality of the resulting supramolecular structures. The combination of metal coordination and these weaker interactions allows for the fine-tuning of the self-assembly process. Studies on pyridine-appended fluorophores have demonstrated the formation of one-dimensional nanostructures where intermolecular interactions evolve with changes in the environment, such as solvent composition. rsc.org

The methoxymethyl group at the 6-position of the pyridine ring can also influence the self-assembly process. Its flexibility can allow for conformational adjustments that may facilitate or hinder the formation of specific supramolecular arrangements. Moreover, the oxygen atom in the methoxymethyl group can act as a hydrogen bond acceptor, further directing the packing of the molecules in the solid state.

Research on related pyridine derivatives has showcased the potential for creating diverse self-assembled structures. For example, pyridine-2,6-dicarboxylic acid forms a one-dimensional supramolecular structure stabilized by strong symmetric double hydrogen bonds. nih.gov While direct studies on this compound are limited, the principles established with analogous compounds strongly suggest its utility in forming a variety of self-assembled materials, including coordination polymers and discrete metallosupramolecular architectures. nih.govrsc.org

Design of Molecular Receptors and Frameworks

The design of molecular receptors capable of selectively binding specific guest molecules is a significant area of research with applications in sensing, separation, and catalysis. The structural features of this compound make it an attractive building block for the construction of such receptors and frameworks.

The pyridine nitrogen and the ethynyl group can act as binding sites for a variety of guests. The nitrogen atom can coordinate to metal ions or form hydrogen bonds with acidic protons, while the π-system of the ethynyl group can interact with electron-deficient species through anion-π interactions or with other aromatic systems via π-π stacking. fu-berlin.de

The principles of molecular recognition are fundamental to designing these systems. fu-berlin.de By incorporating this compound derivatives into larger macrocyclic or cage-like structures, it is possible to create pre-organized cavities that are complementary in size, shape, and chemical functionality to target guest molecules. The methoxymethyl substituent can play a role in defining the shape and size of the binding pocket and can also participate in guest binding through hydrogen bonding.

The synthesis of polymers from 2-ethynylpyridine demonstrates the potential to create larger frameworks. For instance, various poly(2-ethynylpyridine) derivatives have been synthesized, including water-soluble and self-doped ionic conjugated polymers. sigmaaldrich.comsigmaaldrich.com These polymeric structures can act as hosts for smaller molecules.

Furthermore, the integration of ethynylpyridine units into larger systems can lead to the development of functional materials. For example, the Suzuki coupling reaction, a powerful tool in carbon-carbon bond formation, has been successfully catalyzed by a self-assembled terpyridine Pd(II)/Ni(II) catalytic monolayer. lidsen.com This highlights the potential for incorporating this compound into catalytic frameworks where the pyridine and ethynyl groups can contribute to both the structural integrity and the catalytic activity of the material.

The development of therapeutic coordination polymers, constructed from metal centers and organic linkers, showcases another avenue for the application of such pyridine derivatives. rsc.org While not directly involving this compound, this research illustrates how coordination chemistry can be utilized to create functional materials with controlled properties, a principle that can be extended to frameworks built from this specific compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for the Compound

The advancement of chemical synthesis is increasingly geared towards sustainability, efficiency, and atom economy. nih.govrasayanjournal.co.in Future research should prioritize the development of novel and greener synthetic methodologies for 2-ethynyl-6-(methoxymethyl)pyridine, moving beyond traditional multi-step approaches that may involve hazardous reagents and generate significant waste. rasayanjournal.co.in

Key areas for exploration include:

Green Chemistry Approaches: The application of green chemistry principles is paramount. This includes the use of environmentally benign solvents like water or ethanol, or even solvent-free conditions. rasayanjournal.co.inresearchgate.net Techniques such as microwave-assisted synthesis and ultrasound-promoted reactions could significantly shorten reaction times and improve yields. rasayanjournal.co.innih.gov

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the pyridine (B92270) ring represents a highly atom-economical approach. beilstein-journals.orgnih.gov Research into transition-metal or rare-earth metal-catalyzed C-H alkynylation and methoxymethylation of a pyridine precursor could provide a more direct and efficient route to the target molecule. beilstein-journals.org

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a mild and highly selective alternative to traditional chemical synthesis. nih.gov Exploring enzymatic pathways for the synthesis of functionalized pyridines, potentially starting from readily available bio-based precursors, could lead to a highly sustainable manufacturing process. nih.gov For instance, the chemoenzymatic synthesis of chiral 2,2'-bipyridine (B1663995) ligands has demonstrated the power of combining biological and chemical methods. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions that assemble the this compound scaffold from simple, readily available starting materials would significantly enhance synthetic efficiency by reducing the number of purification steps and minimizing waste. rasayanjournal.co.innih.gov

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Green Chemistry Methods | Reduced environmental impact, shorter reaction times, higher yields. rasayanjournal.co.innih.gov | Catalyst stability and recyclability, scalability of microwave and ultrasound methods. |

| Catalytic C-H Functionalization | High atom economy, direct synthesis from simple precursors. beilstein-journals.orgnih.gov | Regioselectivity control, catalyst cost and sensitivity. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery and engineering, substrate scope limitations. |

| Multicomponent Reactions | High efficiency, reduced waste, simplified workup. rasayanjournal.co.innih.gov | Design of suitable reaction cascades, optimization of reaction conditions. |

Exploration of Untapped Reactivity Pathways for the Ethynyl (B1212043) and Methoxymethyl Groups

The ethynyl and methoxymethyl groups on the pyridine ring are reactive handles that offer a plethora of opportunities for further chemical transformations. A deeper exploration of their reactivity is crucial for unlocking the full potential of this compound as a versatile building block.

Ethynyl Group Reactivity:

The terminal alkyne is a highly versatile functional group known for its participation in a wide range of reactions. ontosight.aiontosight.ai Future research should focus on:

Cycloaddition Reactions: The ethynyl group can readily participate in various cycloaddition reactions, such as [3+2] cycloadditions to form five-membered heterocyclic rings like triazoles and pyrazoles, and [4+2] Diels-Alder reactions. thieme-connect.commdpi.comlibretexts.org Investigating these reactions with different partners can lead to the synthesis of novel polycyclic and heterocyclic systems with interesting biological or material properties.

Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming C-C bonds. mdpi.comwikipedia.orgorganic-chemistry.orgyoutube.com Exploring the coupling of this compound with a diverse range of partners will enable the synthesis of complex conjugated molecules.

Hydrofunctionalization Reactions: The addition of various E-H bonds (where E = halogen, O, N, S, etc.) across the triple bond can introduce new functional groups. For instance, the hydrohalogenation of ethynylpyridines has been shown to proceed efficiently. acs.orgnih.gov Studying the regioselectivity and stereoselectivity of these additions will be critical.

Polymerization: The ethynyl group can serve as a monomer for the synthesis of novel conjugated polymers with potentially interesting optical and electronic properties.

Methoxymethyl Group Reactivity:

The methoxymethyl group, while seemingly simple, offers avenues for further functionalization:

Deprotection and Derivatization: The methoxymethyl group can be cleaved to reveal a hydroxymethyl group. This primary alcohol can then be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing a gateway to a wide array of derivatives.

Directed Metalation: The oxygen atom of the methoxymethyl group could potentially act as a directing group for ortho-lithiation or other metal-catalyzed C-H activation reactions on the pyridine ring, enabling regioselective functionalization at the C-5 position.

Expanding Applications in Emerging Fields of Chemical Research

The unique combination of a pyridine core, an ethynyl group, and a methoxymethyl group makes this compound an attractive candidate for applications in several cutting-edge areas of chemical research.

Medicinal Chemistry: Pyridine derivatives are prevalent in pharmaceuticals, and functionalized pyridines are considered valuable building blocks in drug discovery. lifechemicals.comresearchgate.netusc.edunih.govnih.gov The structural motifs present in this compound could be exploited to design novel inhibitors, receptor antagonists, or other biologically active molecules. nih.gov For example, substituted pyridine derivatives have been investigated as inhibitors of HIF-1α prolyl hydroxylase. nih.gov

Materials Science: Ethynylpyridines have been incorporated into conjugated polymers for applications in organic electronics and as anion sensors. nih.govrsc.org The ability of the pyridine nitrogen to coordinate with metal ions, coupled with the electronic properties of the ethynyl group, makes this compound a promising building block for the development of novel sensors, organic light-emitting diodes (OLEDs), and other functional materials.

Coordination Chemistry and Catalysis: The pyridine nitrogen and the ethynyl group can both act as ligands for metal centers. ontosight.ainih.gov This allows for the design of novel mono- and bimetallic complexes with potential applications in catalysis. For instance, 2-ethynylpyridine (B158538) has been shown to promote copper(I)-catalyzed azide-alkyne cycloaddition reactions. thieme-connect.com The methoxymethyl group can be further functionalized to introduce additional coordinating sites, leading to the formation of multidentate ligands.

Design of Highly Functionalized Derivatives with Tailored Chemical Properties

The systematic design and synthesis of highly functionalized derivatives of this compound will be instrumental in tailoring its chemical properties for specific applications.

Substitution on the Pyridine Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens) at the remaining positions of the pyridine ring can modulate the electronic properties, reactivity, and biological activity of the molecule. researchgate.netmdpi.com For example, the synthesis of fluorinated pyridine derivatives can significantly alter their pharmacokinetic properties in medicinal chemistry applications. nih.gov

Modification of the Ethynyl Group: Replacing the terminal hydrogen of the ethynyl group with other functionalities (e.g., silyl (B83357) groups, aryl groups, or other carbon-based substituents) via Sonogashira coupling or other methods will generate a library of derivatives with diverse steric and electronic profiles. scirp.org

Variation of the Alkoxy Group: Replacing the methyl group in the methoxymethyl substituent with other alkyl or aryl groups can influence the solubility, lipophilicity, and steric hindrance of the molecule.

Isotopic Labeling: The synthesis of isotopically labeled versions of this compound (e.g., with ¹³C, ¹⁵N, or ³H) would be invaluable for mechanistic studies and for use as tracers in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.